3,3-Dimethylpiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpiperidine-2-carbonitrile is a versatile chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is a derivative of piperidine, characterized by the presence of two methyl groups at the 3-position and a nitrile group at the 2-position. This compound is widely used in various fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3,3-Dimethylpiperidine-2-carbonitrile involves the reaction of 5,5-dimethyl-2,3,4,5-tetrahydropyridine with trimethylsilyl cyanide . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production methods for this compound generally involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3,3-Dimethylpiperidine-2-carbonitrile is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Piperidinecarbonitrile: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
3,3-Dimethylpiperidine-2-carbonitrile is unique due to the presence of both the nitrile group and the two methyl groups, which confer specific reactivity and steric properties. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2)4-3-5-10-7(8)6-9/h7,10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWCOOQBONHEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.